Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate
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Overview
Description
Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate is a complex organic compound that features a thiazole ring, a picolinate moiety, and diethoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate typically involves multi-step organic reactions. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and a halogenated aromatic compound under acidic conditions. The reaction proceeds through the formation of a thiazole ring, followed by esterification to introduce the picolinate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated reagents and strong bases or acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The diethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure.
Picolinate Derivatives: Compounds like picolinic acid and its esters are structurally related.
Uniqueness
Methyl 6-(2-(3,4-diethoxyphenyl)thiazol-5-yl)picolinate is unique due to the combination of its thiazole and picolinate moieties, along with the diethoxyphenyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C20H20N2O4S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl 6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-5-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C20H20N2O4S/c1-4-25-16-10-9-13(11-17(16)26-5-2)19-21-12-18(27-19)14-7-6-8-15(22-14)20(23)24-3/h6-12H,4-5H2,1-3H3 |
InChI Key |
DBNOWIQABYTTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC=C(S2)C3=NC(=CC=C3)C(=O)OC)OCC |
Origin of Product |
United States |
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